

# Formulation of PF-06456384 for Intravenous Administration: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-06456384** is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2] Developed for intravenous (IV) infusion, this compound presents formulation challenges due to its poor water solubility. This document provides detailed application notes and protocols for the formulation of **PF-06456384** for preclinical intravenous administration, based on available literature. The protocols focus on the use of solubilizing excipients, particularly macrogol 15 hydroxystearate (Solutol® HS 15 or Kolliphor® HS 15), which has been successfully used for this purpose.

## **Physicochemical Properties of PF-06456384**

A comprehensive understanding of the physicochemical properties of **PF-06456384** is critical for the development of a stable and effective intravenous formulation. While specific experimental data for some parameters are not publicly available, the following table summarizes known and inferred properties.

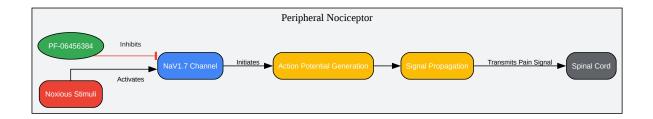


Property	Value / Description	Reference / Justification	
Molecular Formula	C35H32F3N7O3S2	Inferred from chemical structure databases.	
Molecular Weight	719.80 g/mol	9.80 g/mol Inferred from chemical structure databases.	
Ionization State	Zwitterionic	The molecule contains both acidic (sulfonamide) and basic (piperidine) moieties, leading to a zwitterionic nature at physiological pH.[3]	
Aqueous Solubility	Poor	A key challenge in the formulation of PF-06456384, necessitating the use of solubilizing agents for IV administration.	
LogP	High (predicted)	The complex aromatic structure suggests high lipophilicity, contributing to its low aqueous solubility.	
рКа	Multiple (predicted)	The presence of acidic and basic functional groups results in multiple pKa values.	
Form	Available as free base and trihydrochloride salt.	Commercial suppliers offer both forms.	

## Signaling Pathway of NaV1.7 in Pain Transmission

**PF-06456384** exerts its analgesic effect by blocking the NaV1.7 channel, which is preferentially expressed in peripheral nociceptive neurons. These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting NaV1.7, **PF-06456384** effectively dampens the pain signal transmission from the periphery to the central nervous system.





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Figure 1: Role of NaV1.7 in Pain Signaling and Inhibition by PF-06456384.

## **Preclinical Pharmacokinetic Data**

The following table summarizes key preclinical pharmacokinetic parameters of **PF-06456384** in rat and dog models. It is important to note that high plasma protein binding necessitates consideration of unbound plasma concentrations for efficacy.

Parameter	Rat	Dog	Reference
Clearance	Moderate to High	Low to Moderate	[4][5][6][7][8]
Volume of Distribution (Vd)	Moderate	Low	[4][5][6]
Half-life (t½)	Short	Short	[4]
Plasma Protein Binding	High	High	High plasma protein binding has been reported as a potential reason for the discrepancy between in vitro potency and in vivo efficacy.

# **Experimental Protocols**



## Formulation of PF-06456384 using Solutol® HS 15

This protocol describes the preparation of an intravenous formulation of **PF-06456384** using Solutol® HS 15 as a non-ionic solubilizing agent. This method is based on established procedures for formulating poorly water-soluble compounds for parenteral administration.[9][10] [11][12]

#### Materials:

- PF-06456384 (free base or trihydrochloride salt)
- Solutol® HS 15 (Kolliphor® HS 15)
- Water for Injection (WFI)
- Phosphate buffer (e.g., 10 mM Sodium Phosphate, pH 7.4)
- · Sterile, pyrogen-free glassware and equipment
- · Magnetic stirrer and stir bar
- Sterile syringe filters (0.22 μm)

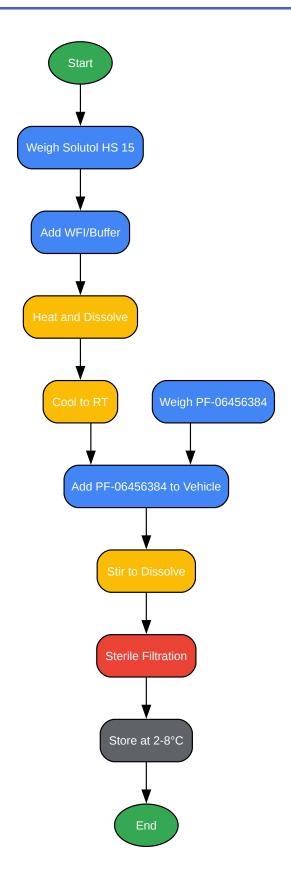
#### Protocol:

- Preparation of the Vehicle:
  - In a sterile beaker, weigh the required amount of Solutol® HS 15. For a 10% (w/v) solution, use 1 g of Solutol® HS 15 for a final volume of 10 mL.
  - Add approximately 80% of the final volume of WFI or phosphate buffer.
  - Gently heat the mixture to 60-70°C while stirring until the Solutol® HS 15 is completely dissolved and the solution is clear.
  - Allow the solution to cool to room temperature.
  - Adjust the final volume with WFI or buffer.



- Incorporation of PF-06456384:
  - Weigh the desired amount of PF-06456384.
  - Slowly add the PF-06456384 powder to the Solutol® HS 15 solution while stirring continuously.
  - Continue stirring until the compound is completely dissolved. Gentle warming (30-40°C)
    may be applied if necessary to aid dissolution. Avoid excessive heat to prevent
    degradation.
  - Visually inspect the solution for any undissolved particles.
- Sterilization:
  - Sterile filter the final formulation through a 0.22 μm syringe filter into a sterile vial.
- Storage:
  - Store the sterile formulation at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined empirically.





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Figure 2: Workflow for the Formulation of **PF-06456384** for IV Administration.



## **Quality Control and Characterization**

It is essential to characterize the final formulation to ensure its suitability for intravenous administration.

#### Recommended Analyses:

- Appearance: Visual inspection for clarity, color, and absence of particulate matter.
- pH: Measurement of the final formulation's pH to ensure it is within a physiologically acceptable range (typically 6.5-8.0 for IV administration).
- Drug Concentration: Quantification of PF-06456384 concentration using a validated analytical method (e.g., HPLC-UV).
- Sterility Testing: According to standard pharmacopeial methods.
- Endotoxin Testing: Limulus Amebocyte Lysate (LAL) test to ensure pyrogen-free formulation.
- Particle Size Analysis (if applicable): If a microemulsion or nanosuspension is formed,
   dynamic light scattering (DLS) can be used to determine the particle size distribution.

## Conclusion

The formulation of the poorly water-soluble NaV1.7 inhibitor, **PF-06456384**, for intravenous administration can be successfully achieved using a non-ionic surfactant such as Solutol® HS 15. The provided protocols offer a robust starting point for researchers to prepare this compound for preclinical in vivo studies. Adherence to sterile techniques and thorough characterization of the final formulation are paramount to ensure the safety and reliability of the experimental results. Further optimization of the formulation, including the concentration of Solutol® HS 15 and the addition of other excipients, may be necessary depending on the specific experimental requirements.

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